Fluorosulfate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

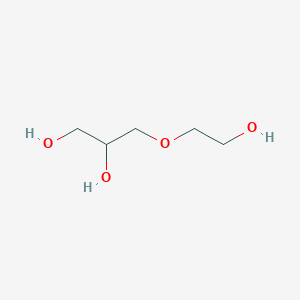

Potassium fluorosulfate, also known as potassium sulfate tetrafluoride, is a chemical compound that is widely used in various industrial applications. It is a white crystalline solid that is soluble in water and has a melting point of 400°C. Potassium fluorosulfate is commonly used as a catalyst, oxidizing agent, and fluorinating agent in organic synthesis.

Applications De Recherche Scientifique

Désinsectisation et surveillance des gaz à effet de serre

Le fluorosulfate de potassium est un produit d'hydrolyse du fluorure de sulfuryle (SO2F2), qui est largement utilisé pour désinsectiser les bâtiments, les sols, les matériaux de construction et les produits après récolte . C'est un marqueur potentiel de l'exposition biologique au SO2F2 et pour surveiller la progression des réactions utilisées pour éliminer le SO2F2 des gaz d'aération de désinsectisation .

Développement de méthodes potentiométriques

Une méthode potentiométrique simple et peu coûteuse pour déterminer les ions fluorosulfate (FSO3 −) a été développée en utilisant une électrode sélective aux nitrates commerciale . Cette méthode est adaptée aux solutions entre 0,0025 mM et 660 mM FSO3 − à un pH initial compris entre 5 et 9 .

Sécurité alimentaire

Le this compound peut être utilisé pour quantifier avec précision le rendement de FSO3 − par rapport à celui de F− dans l'hydrolyse basique du SO2F2 . Ceci est particulièrement utile pour garantir la sécurité des aliments traités au SO2F2, tels que le blé, les farines, les produits stockés d'origine animale, les céréales et les produits céréaliers, les légumineuses et les produits de légumineuses, les noix, les fruits secs, le bœuf séché à l'arbre, le gluten et bien d'autres .

Production de métaux

Le this compound est une source de potassium insoluble dans l'eau qui peut être utilisée dans des applications sensibles à l'oxygène, telles que la production de métaux .

Applications de santé

À des concentrations extrêmement faibles (ppm), les composés fluorés sont utilisés dans des applications de santé .

Chimie organique synthétique

Les composés fluorés, y compris le this compound, ont des utilisations importantes en chimie organique synthétique .

Recherche chimique

Le this compound est utilisé comme intermédiaire primaire et secondaire en recherche chimique

Safety and Hazards

Orientations Futures

Mécanisme D'action

. The primary target of potassium fluorosulfate is not well-defined due to the lack of specific studies on this compound. .

Mode of Action

The fluorosulfate ion can be treated as though it were a hydrogen sulfate anion with hydroxyl substituted by fluorine . This suggests that it may interact with its targets in a similar manner to other sulfate ions, although the presence of the fluorine atom could potentially alter these interactions.

Biochemical Pathways

A study on the toxicity of fluorosulfate, a related compound, found that both fluorosulfate and hydrolyzed fluoride ion inhibited multiple enzymes, but only fluorosulfate inhibited glutathione s-transferase (gst) . This suggests that potassium fluorosulfate may also have the potential to inhibit certain enzymes and affect related biochemical pathways.

Analyse Biochimique

Biochemical Properties

Potassium fluorosulfate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and sulfatase . Additionally, potassium fluorosulfate interacts with glutathione S-transferase (GST), inhibiting its activity

Cellular Effects

Potassium fluorosulfate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glutathione S-transferase by potassium fluorosulfate can lead to disruptions in cellular detoxification processes . Furthermore, potassium fluorosulfate’s interactions with cholinesterases can impact neurotransmission and muscle function .

Molecular Mechanism

The molecular mechanism of potassium fluorosulfate involves its binding interactions with biomolecules and enzyme inhibition. Potassium fluorosulfate binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition . This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission. Additionally, potassium fluorosulfate’s inhibition of glutathione S-transferase disrupts the detoxification of harmful compounds within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium fluorosulfate can change over time. The compound’s stability and degradation are important factors to consider. Potassium fluorosulfate is relatively stable under physiological conditions, but its interactions with biomolecules can lead to its gradual degradation . Long-term exposure to potassium fluorosulfate in in vitro or in vivo studies has shown potential impacts on cellular function, including enzyme inhibition and disruptions in metabolic processes .

Dosage Effects in Animal Models

The effects of potassium fluorosulfate vary with different dosages in animal models. At lower doses, potassium fluorosulfate may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of potassium fluorosulfate can cause adverse effects such as enzyme inhibition, disruptions in neurotransmission, and potential toxicity to vital organs . Understanding the dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.

Metabolic Pathways

Potassium fluorosulfate is involved in various metabolic pathways, interacting with enzymes and cofactors. It serves as an intermediary metabolite in the metabolism of sulfuryl fluoride, a fumigant used for pest control .

Transport and Distribution

The transport and distribution of potassium fluorosulfate within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function .

Subcellular Localization

Potassium fluorosulfate exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells .

Propriétés

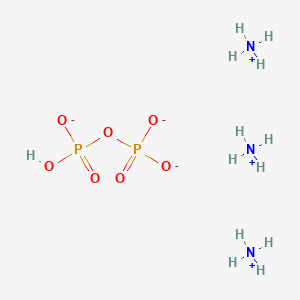

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium fluorosulfate involves the reaction of potassium sulfate and hydrogen fluoride.", "Starting Materials": ["Potassium sulfate", "Hydrogen fluoride"], "Reaction": [ "Add potassium sulfate to a reaction vessel", "Slowly add hydrogen fluoride to the reaction vessel while stirring", "Heat the mixture to 200°C and maintain for 3 hours", "Cool the mixture to room temperature", "Filter the resulting product to obtain Potassium fluorosulfate" ] } | |

Numéro CAS |

13455-22-6 |

Formule moléculaire |

FHKO3S |

Poids moléculaire |

139.17 g/mol |

InChI |

InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4); |

Clé InChI |

FKWIINXRTKQRQG-UHFFFAOYSA-N |

SMILES isomérique |

[O-]S(=O)(=O)F.[K+] |

SMILES |

[O-]S(=O)(=O)F.[K+] |

SMILES canonique |

OS(=O)(=O)F.[K] |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic data is available for Potassium Fluorosulfate and related compounds?

A1: The Raman and infrared spectra of Potassium Fluorosulfate have been measured from 33 to 4000 cm−1. [] Additionally, the infrared spectra of Calcium, Zinc, Cupric, and Ferric Fluorosulfates have also been measured in the same range. [] This data provides valuable insights into the vibrational modes and bonding characteristics of these compounds.

Q2: Can Potassium Fluorosulfate be used in superacid systems, and if so, what is its role?

A2: Yes, Potassium Fluorosulfate ([Fsa]) can be a component in various superacid systems. Research has explored its use in systems like Sulfuric acid-[Fsa], [Fsa]-Sulfur trioxide, and [Fsa]-Antimony pentafluoride. [] The Hammett acidity function, a measure of acidity in highly acidic solutions, was determined for these systems, indicating the strong acidic nature of Potassium Fluorosulfate-containing superacid mixtures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)